N(1)-acetylsperminium(3+)

Description

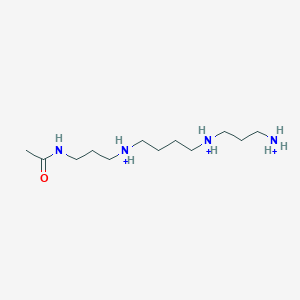

N(1)-acetylsperminium(3+) is an acetylated derivative of spermidine, a naturally occurring polyamine involved in cellular processes such as DNA stabilization, apoptosis regulation, and ion channel modulation. The compound is characterized by the acetylation of the primary amine group at the N1 position of spermidine, resulting in a tricationic (+3) charge under physiological conditions. This modification significantly alters its physicochemical properties, including reduced water solubility compared to non-acetylated spermidine . While its exact biological role remains under investigation, acetylated polyamines like N(1)-acetylsperminium(3+) are implicated in metabolic regulation, particularly in pathways involving oxidative stress and cellular detoxification .

Properties

Molecular Formula |

C12H31N4O+3 |

|---|---|

Molecular Weight |

247.4 g/mol |

IUPAC Name |

3-acetamidopropyl-[4-(3-azaniumylpropylazaniumyl)butyl]azanium |

InChI |

InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17)/p+3 |

InChI Key |

GUNURVWAJRRUAV-UHFFFAOYSA-Q |

Canonical SMILES |

CC(=O)NCCC[NH2+]CCCC[NH2+]CCC[NH3+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences

Notes:

- N1-Acetylspermine Trihydrochloride: The molecular formula (C₆H₁₄O₁₂P₂) and molecular weight (340.11576 g/mol) reported in are inconsistent with typical spermidine derivatives, which lack phosphorus.

- Charge Considerations: The +3 charge of N(1)-acetylsperminium(3+) distinguishes it from mono- or di-acetylated polyamines (e.g., N8-acetylspermidine, +2 charge). Charge impacts interactions with nucleic acids and membrane proteins.

Solubility and Bioavailability

N(1)-acetylsperminium(3+) exhibits low water solubility due to its cationic nature and acetyl group, which reduces hydrogen-bonding capacity . In contrast, N-Formyl-L-methionine, a neutral amino acid derivative, demonstrates high solubility, enabling its role in ribosomal translation . N-Deisopropyl-fluvastatin, a lipophilic statin metabolite, favors membrane permeability, aligning with its function in cholesterol biosynthesis inhibition .

Metabolic Pathways

- N(1)-acetylsperminium(3+) : Likely involved in polyamine catabolism, where acetylation tags spermidine for excretion or further modification.

- N-Jasmonoylisoleucine: A phytohormone conjugate found in plants (e.g., Pinus mugo), linking jasmonic acid signaling to stress responses .

- Kinetin-9-N-glucoside : A cytokinin derivative with roles in plant growth regulation, highlighting the functional diversity of N-acylated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.